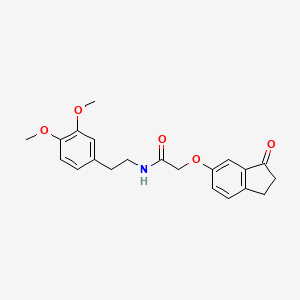

N-(3,4-dimethoxyphenethyl)-2-((3-oxo-2,3-dihydro-1H-inden-5-yl)oxy)acetamide

Description

This compound features a 3,4-dimethoxyphenethyl group linked via an acetamide bridge to a 3-oxo-2,3-dihydro-1H-inden-5-yl moiety. The dimethoxyphenethyl group is a common pharmacophore in bioactive molecules, often contributing to receptor binding and metabolic stability .

Properties

IUPAC Name |

N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[(3-oxo-1,2-dihydroinden-5-yl)oxy]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H23NO5/c1-25-19-8-3-14(11-20(19)26-2)9-10-22-21(24)13-27-16-6-4-15-5-7-18(23)17(15)12-16/h3-4,6,8,11-12H,5,7,9-10,13H2,1-2H3,(H,22,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NJCGYPBCNZJYCT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)CCNC(=O)COC2=CC3=C(CCC3=O)C=C2)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H23NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

369.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(3,4-dimethoxyphenethyl)-2-((3-oxo-2,3-dihydro-1H-inden-5-yl)oxy)acetamide is a synthetic compound that has garnered interest for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound can be characterized by its molecular formula and a molecular weight of approximately 357.43 g/mol. It features a phenethylamine backbone with methoxy substitutions and an acetamide group linked to a dihydroindenyl moiety.

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including:

- Receptor Modulation : The compound may act as an agonist or antagonist at specific neurotransmitter receptors, influencing signaling pathways related to mood and cognition.

- Enzyme Inhibition : It has been shown to inhibit enzymes involved in neurotransmitter metabolism, potentially enhancing levels of key neurotransmitters such as serotonin and dopamine.

Pharmacological Effects

Research indicates that this compound exhibits several pharmacological effects:

- Antidepressant Activity : Studies have suggested that compounds with similar structures may possess antidepressant-like effects in animal models. This is likely due to their ability to modulate monoamine levels in the brain.

- Anti-inflammatory Properties : Preliminary data show potential anti-inflammatory effects, which could be beneficial in treating conditions like arthritis or other inflammatory diseases.

- Neuroprotective Effects : There is emerging evidence that suggests neuroprotective properties, which may be linked to the inhibition of oxidative stress pathways.

Case Studies and Experimental Data

A review of available literature reveals several studies focusing on the biological activity of related compounds:

| Study | Findings |

|---|---|

| Varadaraju et al. (2013) | Identified piperazine derivatives with similar structures that inhibited acetylcholinesterase, suggesting potential cognitive enhancement properties. |

| BenchChem (2024) | Reported synthesis routes and characterized the compound's structural analogs, highlighting their diverse biological activities. |

| PubChem Database | Compiled data on similar compounds indicating their potential use in treating neurological disorders due to their receptor binding profiles. |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Indenyl/Dihydroindenyl Acetamide Derivatives

Key Observations :

- Benzimidazole-linked derivatives (e.g., compound 38 in ) show cytokine modulation, suggesting the acetamide-indenyl scaffold’s versatility in immunomodulation.

Heterocyclic Acetamide Derivatives

Key Observations :

- Thiazolidinone and tetrazole moieties introduce distinct electronic and steric profiles, which may influence solubility or target selectivity compared to the target compound’s indenyloxy group.

Pyrrolidinone and Anti-Ulcer Derivatives

Key Observations :

Pharmacological Implications

- 3-Oxo-Indenyloxy Moiety : May mimic carbonyl-containing bioactive motifs (e.g., kinase inhibitors in ).

Q & A

Q. What are the optimized synthetic routes for N-(3,4-dimethoxyphenethyl)-2-((3-oxo-2,3-dihydro-1H-inden-5-yl)oxy)acetamide, and how are reaction conditions tailored to improve yield?

- Methodological Answer : The synthesis involves multi-step organic reactions. For example, coupling intermediates like substituted indenols with acetamide derivatives under anhydrous conditions is critical. Key steps include:

- Acylation : Reacting 3,4-dimethoxyphenethylamine with chloroacetyl chloride in the presence of a base (e.g., triethylamine) to form the acetamide backbone.

- Etherification : Using a nucleophilic substitution reaction with 3-oxo-2,3-dihydro-1H-inden-5-ol under alkaline conditions (e.g., K₂CO₃ in DMF) to introduce the indenyloxy group .

- Purification : Employing column chromatography (e.g., 20–80% EtOAc/hexane gradients) to isolate the final product. Yield optimization requires precise temperature control (-78°C for Grignard reactions) and stoichiometric balancing of reagents .

Q. How are advanced spectroscopic techniques (e.g., NMR, HRMS) applied to confirm the structure and purity of this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Assign peaks to confirm the methoxyphenethyl group (δ 3.7–3.8 ppm for OCH₃), the indenone carbonyl (δ 190–200 ppm), and the acetamide carbonyl (δ 170–175 ppm). Spin-spin coupling in the aromatic region verifies substitution patterns .

- HRMS : Validate molecular formula (e.g., C₂₁H₂₃NO₅) with accurate mass measurements (error < 2 ppm).

- HPLC : Monitor purity (>95%) using reverse-phase columns (C18) with UV detection at 254 nm .

Q. What structural features of this compound suggest potential biological activity?

- Methodological Answer :

- The methoxyphenethyl group mimics neurotransmitter scaffolds, enabling interactions with G-protein-coupled receptors.

- The indenone moiety provides a planar, conjugated system for π-π stacking with enzyme active sites (e.g., kinases).

- The acetamide linker enhances solubility and metabolic stability compared to ester analogs. Computational docking studies (e.g., AutoDock Vina) can predict binding affinities to targets like cyclooxygenase-2 (COX-2) or serotonin receptors .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to elucidate the role of substituents in biological efficacy?

- Methodological Answer :

- Systematic Substituent Variation : Synthesize analogs with modified methoxy groups (e.g., replacing 3,4-dimethoxy with mono- or trifluoromethoxy) to assess electronic effects on receptor binding.

- Pharmacophore Mapping : Use X-ray crystallography or cryo-EM to identify critical hydrogen-bonding interactions between the indenone carbonyl and target proteins.

- In Silico Screening : Apply QSAR models to predict bioactivity across substituent libraries, prioritizing candidates for in vitro validation (e.g., IC₅₀ assays) .

Q. What experimental strategies resolve contradictions in biological activity data across different assays?

- Methodological Answer :

- Orthogonal Assays : Compare results from enzymatic inhibition (e.g., fluorogenic substrates) and cell-based viability assays (e.g., MTT) to distinguish direct target engagement from off-target effects.

- Metabolic Stability Testing : Incubate the compound with liver microsomes to identify metabolites that may interfere with activity. Use LC-MS/MS to quantify degradation products .

- Positive/Negative Controls : Include reference compounds (e.g., indomethacin for COX inhibition) to calibrate assay sensitivity and specificity .

Q. How can researchers identify and validate novel biological targets for this compound?

- Methodological Answer :

- Chemoproteomics : Use affinity-based probes (e.g., biotinylated derivatives) to pull down interacting proteins from cell lysates. Identify targets via mass spectrometry .

- CRISPR-Cas9 Knockout Screens : Generate gene-knockout cell lines to pinpoint pathways essential for the compound’s activity (e.g., apoptosis-related genes).

- Animal Models : Test efficacy in disease models (e.g., inflammatory pain in rodents) with pharmacokinetic profiling (Cmax, AUC) to correlate exposure and effect .

Methodological Considerations Table

| Research Aspect | Key Techniques | Relevant Evidence |

|---|---|---|

| Synthesis Optimization | Grignard reactions, column chromatography | |

| Structural Validation | 2D NMR (COSY, HSQC), HRMS | |

| Target Identification | Chemoproteomics, CRISPR screens | |

| Data Contradiction | Orthogonal assays, metabolic stability testing |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.